![molecular formula C18H19N5O B5507797 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)
2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyridinedicarbonitrile derivatives involves multi-step chemical processes, often starting with malononitrile and various aldehydes or ketones as starting materials. One such example includes the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, utilizing malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol through a one-pot reaction at room temperature, yielding a 40% product (Wu Feng, 2011).
Molecular Structure Analysis
The molecular structure of pyridinedicarbonitrile derivatives is characterized by a pyridine core with various functional groups attached, contributing to their unique properties. The structural analysis often involves X-ray crystallography, NMR, and MS techniques to confirm the configurations and arrangements of atoms within the molecule. For instance, 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, a structurally similar compound, shows significant displacements of ring-substituent atoms from the planar pyrimidine ring, highlighting the polarization of electronic structures (Jorge Trilleras et al., 2009).
Chemical Reactions and Properties
Pyridinedicarbonitriles participate in various chemical reactions, including transamination and the formation of hydrogen-bonded frameworks. The ability to form hydrogen-bonded sheets and three-dimensional frameworks, as seen in compounds with similar backbones, underscores the reactivity and potential for forming complex molecular assemblies (J. N. Low et al., 2007).
Physical Properties Analysis
The physical properties of pyridinedicarbonitrile derivatives, such as solubility, crystallinity, and thermal stability, are influenced by the nature of the substituents on the pyridine ring. Compounds like 2-amino-6-ethoxy-4-[4-(4-morpholinyl)phenyl]-3,5-pyridinedicarbonitrile exhibit remarkable fluorescence yield and stability, making them suitable for applications like security marking in documents (M. Missori et al., 2012).
科学的研究の応用
Photophysical Properties and Organic Semiconductors
A study by Briseño-Ortega et al. (2018) explored the synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which share structural motifs with 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile. This research highlighted the compounds' photophysical properties, suggesting their potential application as organic semiconductors due to facile synthesis and notable photophysical characteristics. The presence of diethylamino and methoxy moieties contributes significantly to the π-system, enhancing the electronic communication and possibly favoring applications in organic electronics (Briseño-Ortega et al., 2018).
Corrosion Inhibition
Research by Ansari et al. (2015) investigated the effectiveness of pyridine derivatives, including compounds structurally similar to 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile, as corrosion inhibitors for steel in acidic environments. The study demonstrated that such compounds could significantly inhibit corrosion, with one of the derivatives showing an inhibition efficiency of 90.24% at a concentration of 200 mg/L. This suggests the potential of 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile derivatives in applications related to the protection of metals against corrosion (Ansari et al., 2015).
Antimicrobial Activity
A study conducted by Rostamizadeh et al. (2013) described the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot, three-component reaction. These compounds, including structures analogous to 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile, were evaluated for their antibacterial activity. The findings suggest that these compounds exhibit promising antibacterial properties, indicating the potential use of 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile in the development of new antimicrobial agents (Rostamizadeh et al., 2013).
Catalytic Activity
Saka et al. (2013) explored the synthesis of novel phthalocyanine complexes containing diethylamino moieties, related to the structure of 2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile. These complexes exhibited catalytic activity in the oxidation of cyclohexene, suggesting the potential application of similar compounds in catalysis. The research highlights the relevance of diethylamino-substituted compounds in facilitating electronic communication and enhancing catalytic processes (Saka et al., 2013).
特性
IUPAC Name |
2-amino-4-[4-(diethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-4-23(5-2)13-8-6-12(7-9-13)16-14(10-19)17(21)22-18(24-3)15(16)11-20/h6-9H,4-5H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJZQNOZIAORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-[4-(diethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)
![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)
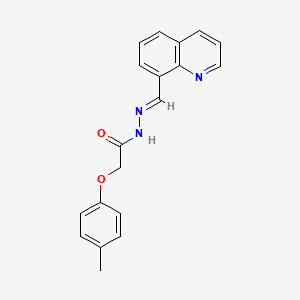
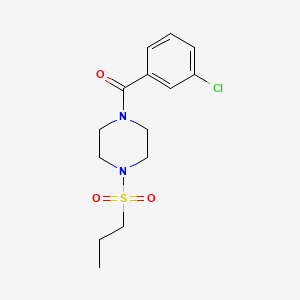
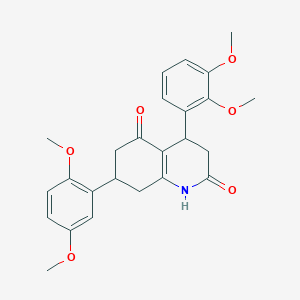
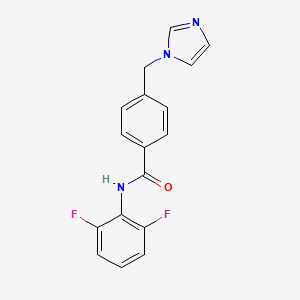
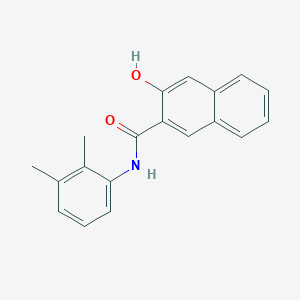


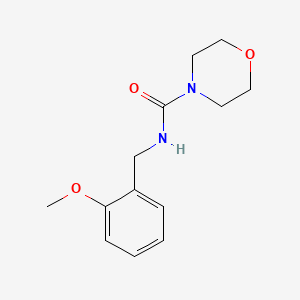
![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)